

Apicidin compared to other HDAC inhibitors in AML differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apicidin

CAS No.: 183506-66-3

Cat. No.: S548542

Get Quote

Comparative Profile of HDAC Inhibitors in AML

HDAC Inhibitor	Primary HDAC Class Target	Key Mechanisms in AML (Preclinical)	Potency (IC50 Reference)	AML Differentiation Evidence	Clinical Stage in AML
Apicidin	Class I [1] [2]	Inhibits proliferation, induces apoptosis, induces myeloid differentiation , upregulates QPCT [1]	0.3 nM (HDAC1) [2]	Strong (CD11b/CD14 expression) [1]	Preclinical [1]
Vorinostat (SAHA)	Class I, II, IV [3]	Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6]	14 nM (HDAC1) [2]	Modest	Clinical Trials [4] [3]

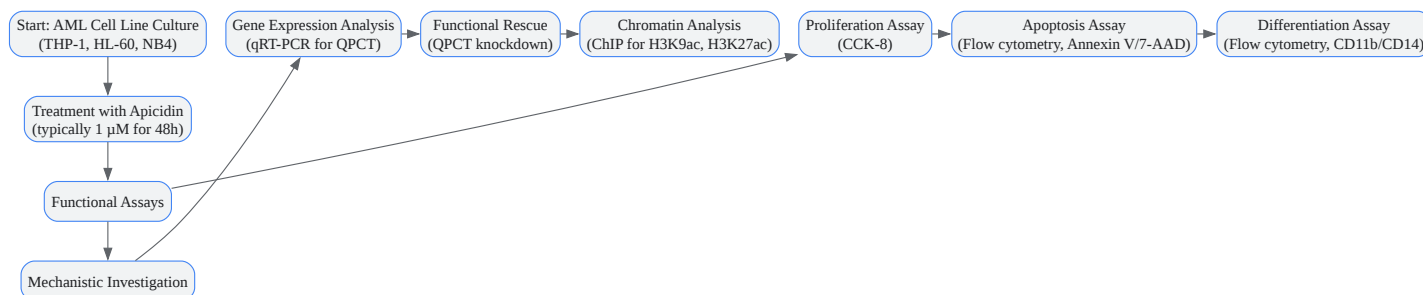
HDAC Inhibitor	Primary HDAC Class Target	Key Mechanisms in AML (Preclinical)	Potency (IC50 Reference)	AML Differentiation Evidence	Clinical Stage in AML
Panobinostat (LBH589)	Class I, II, IV [3]	Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6]	5 nM (cell-free assay) [7]	Modest	Clinical Trials [4] [3]
Trichostatin A (TSA)	Class I, II, IV [2]	Promotes cell death, autophagy, apoptosis, growth arrest [4] [5]	1.8 nM (cell-free assay) [7]	Modest	Preclinical/Research
Entinostat (MS-275)	Class I (HDAC1, 3) [7]	Induces autophagy and apoptosis [7]	0.5 µM (HDAC1) [2]	Modest	Clinical Trials [7]
Valproic Acid	Class I [2]	Induces autophagy and mitophagy [7]	171 µM (HDAC1) [2]	Modest	Clinical Trials [3]

Detailed Experimental Evidence for Apicidin

The promising data on **Apicidin** comes from specific methodological approaches.

Key Experimental Protocols

Researchers typically use the following workflow to evaluate **Apicidin**'s effects:



Click to download full resolution via product page

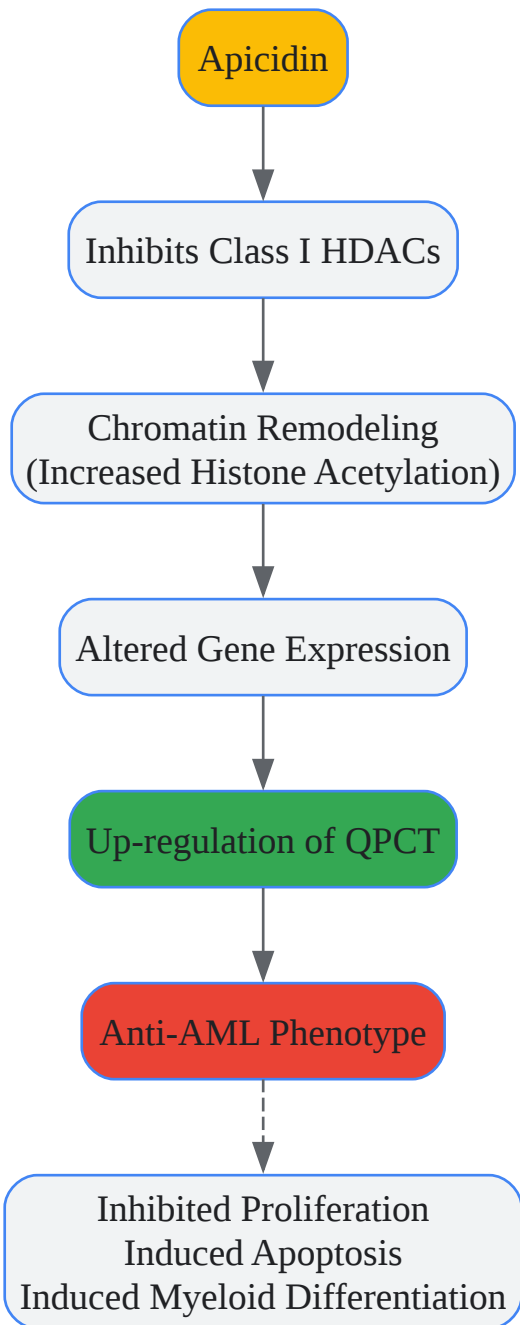
- **Cell Culture & Treatment:** AML cell lines (THP-1, HL-60, NB4) are treated with **Apicidin** at a final concentration of **1 μM**. Controls are treated with dimethyl sulfoxide (DMSO) [1].
- **Proliferation Assay:** Cell viability is measured using the **CCK-8 assay** at 0, 24, 48, and 72 hours post-treatment [1].
- **Apoptosis Assay:** Apoptotic cells are quantified by flow cytometry after staining with **APC-Annexin V and 7-AAD** [1].
- **Differentiation Assay:** Myeloid differentiation is assessed by measuring surface markers **CD11b** (granulocytic) and **CD14** (macrophage) using flow cytometry [1].
- **Mechanistic Investigation:** This includes RNA extraction and qRT-PCR to monitor gene expression changes, and Chromatin Immunoprecipitation (ChIP) to study histone modifications (e.g., H3K9ac, H3K27ac) [1].

Key Findings from Experiments

- **Proliferation & Apoptosis:** **Apicidin** significantly **inhibited cell proliferation** and **facilitated apoptosis** in AML cells [1].
- **Differentiation Induction:** **Apicidin** treatment **remarkably up-regulated** the differentiation markers CD11b and CD14, confirming its strong differentiation-inducing capacity [1].
- **Novel Target (QPCT):** A key mechanistic finding was the identification of **Glutaminy-peptide cyclotransferase (QPCT)** as a downstream target. QPCT expression is low in AML samples but is

up-regulated by Apicidin. Knockdown of QPCT impaired differentiation and alleviated **Apicidin's** anti-leukemic effects, indicating QPCT is crucial for its function [1].

The molecular mechanism of **Apicidin**, based on the cited research, can be visualized as follows:



[Click to download full resolution via product page](#)

Interpretation and Research Implications

Apicidin stands out for its **high potency** and strong **differentiation-inducing effect** in AML models, linked to a novel downstream target, QPCT [1]. This distinct mechanism suggests potential for overcoming resistance to other agents.

- **Strengths of Apicidin Data:** The research provides a direct, mechanism-driven link between HDAC inhibition, QPCT upregulation, and myeloid differentiation, supported by robust rescue experiments [1].
- **Limitations & Clinical Context:** Most HDAC inhibitors, including **Apicidin**, show more promise in **combination therapies** rather than as monotherapies [4] [5] [6]. While **Apicidin's** preclinical data is compelling, its clinical development lags behind other HDAC inhibitors like vorinostat and panobinostat [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Apicidin confers promising therapeutic effect on acute ... [pmc.ncbi.nlm.nih.gov]
2. From molecular promise to preclinical results: HDAC inhibitors ... [pmc.ncbi.nlm.nih.gov]
3. Histone deacetylase inhibitors for leukemia treatment [eurjmedres.biomedcentral.com]
4. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
5. HDAC Inhibitors in Acute Myeloid Leukemia [mdpi.com]
6. HDAC Inhibitors in Acute Myeloid Leukemia [cima.cun.es]
7. HDAC inhibitors - Histone deacetylase [selleckchem.com]

To cite this document: Smolecule. [Apicidin compared to other HDAC inhibitors in AML differentiation]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548542#apicidin-compared-to-other-hdac-inhibitors-in-aml-differentiation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com